N-desmethyl Netupitant D6
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Overview
Description
N-desmethyl Netupitant D6 is a deuterium-labeled analogue of N-desmethyl Netupitant, which is a metabolite of Netupitant. Netupitant is a selective neurokinin 1 receptor antagonist with potential antiemetic activity. The deuterium labeling in this compound enhances its stability and allows for its use in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-desmethyl Netupitant D6 involves the deuterium labeling of N-desmethyl Netupitant. The process typically includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-desmethyl Netupitant D6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues .
Scientific Research Applications
N-desmethyl Netupitant D6 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Netupitant and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and interactions of Netupitant in biological systems.
Medicine: Investigated for its potential antiemetic properties and its role in preventing chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development and validation of analytical methods for quality control and regulatory compliance
Mechanism of Action
N-desmethyl Netupitant D6 exerts its effects by selectively binding to and blocking the activity of the neurokinin 1 receptors. These receptors are involved in the emetic response triggered by chemotherapy. By inhibiting the binding of substance P to these receptors, this compound helps prevent nausea and vomiting associated with chemotherapy .
Comparison with Similar Compounds
Netupitant: The parent compound, a selective neurokinin 1 receptor antagonist.
Fosnetupitant: A prodrug of Netupitant, used in combination with palonosetron for antiemetic therapy.
Aprepitant: Another neurokinin 1 receptor antagonist used for similar indications
Uniqueness: N-desmethyl Netupitant D6 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement and tracing of metabolic pathways are crucial .
Properties
Molecular Formula |
C29H30F6N4O |
---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]-2-(trideuteriomethyl)propanamide |
InChI |
InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3/i2D3,3D3 |
InChI Key |
SRVSDBHUBFLSFE-XERRXZQWSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CCNCC4)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 |
Origin of Product |
United States |
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